

A Comparative Guide to the Off-Target Profiles of CLK Inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MU1210

Cat. No.: B1193149

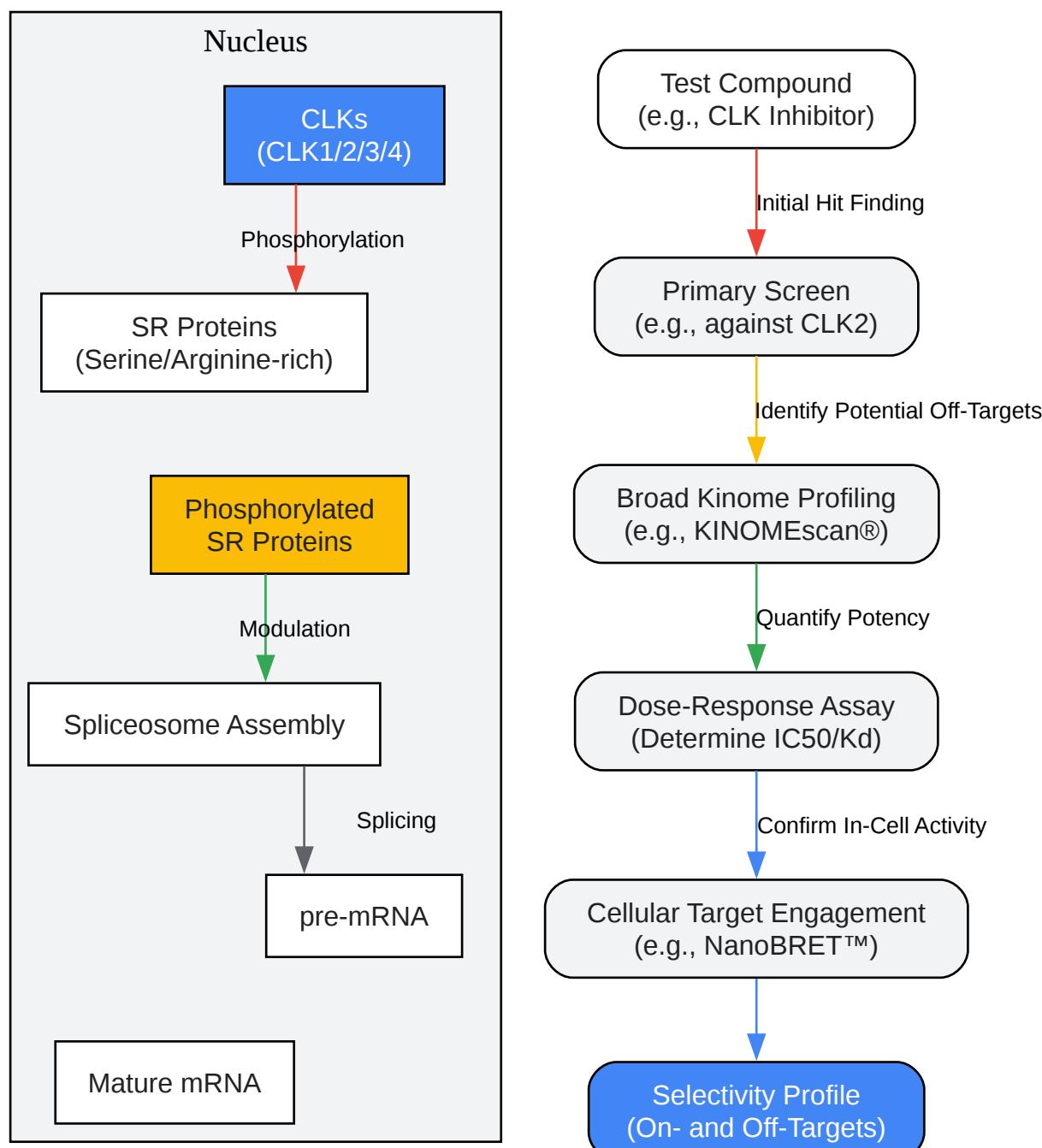
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The development of selective kinase inhibitors is a critical focus in drug discovery. Non-specific targeting can lead to unforeseen side effects and therapeutic failure. This guide provides an objective comparison of the off-target profiles of several prominent Cdc2-like kinase (CLK) inhibitors, supported by experimental data. Understanding these profiles is essential for selecting the appropriate chemical tools for research and for developing safer, more effective therapeutics.

Cdc2-like kinases (CLK1, CLK2, CLK3, CLK4) are key regulators of pre-mRNA splicing through the phosphorylation of serine- and arginine-rich (SR) proteins.^{[1][2]} Dysregulation of this process is implicated in various diseases, including cancer and neurodegenerative disorders, making CLK inhibitors promising therapeutic candidates.^{[2][3]} However, achieving selectivity is challenging due to the highly conserved nature of the ATP-binding site across the human kinome.^[4]

Quantitative Comparison of Off-Target Profiles


The following table summarizes the in vitro kinase inhibitory activities and off-target profiles of selected CLK inhibitors. Data is compiled from comprehensive kinome scans and biochemical assays, highlighting the diversity in selectivity among different chemical scaffolds.

Inhibitor	Primary CLK Targets (IC50/Kd in nM)	Significant Off-Targets (>50% Inhibition or Potent IC50/Kd)	Reference
ML315	CLK1 (68), CLK4 (68)	DYRK1A (282 nM), CLK2 (231 nM)	[1]
TG003	CLK1 (low nM), CLK4 (low nM)	DYRK1A (930 nM)	[2][5]
CC-671	CLK2	TTK (hMps1)	[6][7]
1C8	CLK1, CLK2, CLK4 (<5% remaining activity at 10 μ M)	DYRK1A, DYRK1B (~10% remaining activity at 10 μ M), HIPK2 (moderately affected)	[8]
SM08502	CLK2, CLK3	Wnt Pathway Inhibition (downstream effect)	[9][10]
DB18	CLK1 (10-20), CLK2 (10-20), CLK4 (10-20)	Highly selective; not active on DYRK1A at 100 μ M. A kinase scan against 463 kinases confirmed high selectivity.	[11]
CAF022	CLK2 (IC50 = 32 nM in cells)	PIP4K2C, MAPK15, CLK1, STK16, NEK6, NEK7, HIPK1, TGFBR2	[12]
CAF061	CLK2 (IC50 = 24 nM in cells)	HIPK1, HIPK2, CLK1, CLK4, HIPK3, STK16, CDKL3, ERK8, JAK1 (JH2 pseudo-kinase)	[12]

Note: IC₅₀ and K_d values represent the concentration of an inhibitor required to achieve 50% inhibition or binding, respectively. A lower value indicates higher potency. The context of the assay (e.g., ATP concentration) can influence these values.[\[2\]](#)

Key Signaling Pathway & Experimental Workflow

To provide a clearer understanding of the biological context and the methods used to generate the data above, the following diagrams illustrate the CLK signaling pathway and a general workflow for assessing inhibitor selectivity.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Potent and Selective Small Molecule Inhibitors of Specific Isoforms of Cdc2-like Kinases (Clk) and Dual Specificity Tyrosine-Phosphorylation-Regulated Kinases (Dyrk) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding selectivity of CLK kinase inhibitors: structural insights with 3decision® — 3decision [3decision.discngine.com]
- 5. researchgate.net [researchgate.net]
- 6. Dual TTK/CLK2 inhibitor, CC-671, selectively antagonizes ABCG2-mediated multidrug resistance in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual TTK/CLK2 inhibitor, CC-671, selectively antagonizes ABCG2-mediated multidrug resistance in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. CLK2 inhibitor candidates – openlabnotebooks.org [openlabnotebooks.org]
- To cite this document: BenchChem. [A Comparative Guide to the Off-Target Profiles of CLK Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1193149#comparing-the-off-target-profiles-of-clk-inhibitors>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com